3(2H)-Furanone, 5-methyl-2-octyl-
Description
Structurally, it features a furan ring substituted with a methyl group at position 5 and a linear octyl chain at position 2 (Figure 1). This compound belongs to the furanone class, characterized by a five-membered aromatic ring containing an oxygen atom and a carbonyl group, which confers unique chemical reactivity and biological activity .
Properties
CAS No. |
57877-72-2 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
5-methyl-2-octylfuran-3-one |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-13-12(14)10-11(2)15-13/h10,13H,3-9H2,1-2H3 |
InChI Key |
ZLLDSWALGJWTSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(=O)C=C(O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Furanone, 5-methyl-2-octyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-methyl-2-octyl-2-pentenoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the furanone ring.
Industrial Production Methods
Industrial production of 3(2H)-Furanone, 5-methyl-2-octyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Furanone, 5-methyl-2-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone to its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3(2H)-Furanone, 5-methyl-2-octyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3(2H)-Furanone, 5-methyl-2-octyl- involves its interaction with specific molecular targets and pathways. The furanone ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties:
- Synthesis: Typically synthesized via aldol condensation of precursor furanones with aldehydes under basic conditions, requiring precise control to minimize side reactions .
- Physical Properties : Moderate lipophilicity due to the octyl chain, influencing solubility in organic solvents.
Comparison with Similar Furanone Derivatives
The structural and functional diversity of furanones allows for tailored applications in pharmaceuticals, agrochemicals, and flavor industries. Below is a comparative analysis of 3(2H)-Furanone, 5-methyl-2-octyl- with analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences:
Substituent Effects: The octyl chain in 3(2H)-Furanone, 5-methyl-2-octyl- enhances lipophilicity, favoring membrane interactions in antimicrobial applications, whereas shorter chains (e.g., methyl or ethyl) in analogs like Furaneol prioritize volatility for flavor/fragrance use .
Biological Activity: Antimicrobial vs. Flavoring: The target compound’s antimicrobial efficacy contrasts with Furaneol’s role in food flavoring, highlighting how substituents dictate application . Toxicity: 3(2H)-Furanone, 5-methyl-2-octyl- shows low toxicity at therapeutic doses, while hydroxy-substituted analogs like 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone require rigorous safety evaluations due to reactive hydroxyl groups .
Synthetic Complexity: The octyl chain necessitates multi-step synthesis (e.g., aldol condensation), whereas simpler analogs like 5-Methyl-3(2H)-furanone are synthesized via direct alkylation .
Notes
Structural Determinants: The octyl chain in 3(2H)-Furanone, 5-methyl-2-octyl- is critical for its antimicrobial activity, likely by disrupting bacterial membranes. In contrast, smaller substituents (e.g., methyl or hydroxy groups) in analogs optimize properties like aroma or solubility .
Safety Considerations: Hydroxy-containing furanones (e.g., Furaneol) may exhibit phototoxicity or reactivity, necessitating additional safety studies. The target compound’s low toxicity profile makes it advantageous for biomedical applications .
Industrial Relevance : The compound’s stability and moderate lipophilicity position it as a candidate for topical antimicrobial formulations, whereas volatile analogs dominate flavor industries .
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